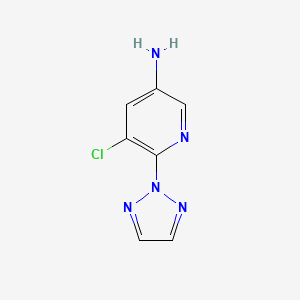

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Description

BenchChem offers high-quality 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-(triazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVSXXFBKUTYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS 1832583-43-3

An In-Depth Technical Guide to 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS 1832583-43-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, CAS 1832583-43-3, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details established and potential synthetic pathways, outlines methods for analytical characterization, and explores its applications as a pivotal scaffold in modern drug discovery. By integrating field-proven insights with foundational chemical principles, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: A Scaffold of Strategic Importance

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a unique heterocyclic compound featuring a pyridine ring substituted with both a chloro and an amino group, and critically, a 2H-1,2,3-triazole moiety.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

The strategic importance of this molecule is rooted in the proven pharmacological relevance of its constituent parts:

-

Pyridine Ring: A ubiquitous scaffold in pharmaceuticals, the pyridine ring is a core component of numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2]

-

1,2,3-Triazole Moiety: The triazole ring is a well-established pharmacophore known for its metabolic stability and capacity to act as a bioisostere for other functional groups.[3][4][5] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3][6][7] The 1,2,3-triazole isomer, often synthesized via "click chemistry," is particularly favored in drug discovery for its high efficiency and biocompatibility.[3]

-

Chloro and Amino Substituents: These functional groups serve as critical handles for further molecular elaboration. The chlorine atom can be displaced via nucleophilic substitution reactions, while the amine group provides a site for amide bond formation, alkylation, or diazotization, enabling the construction of diverse compound libraries.[1]

This guide will delve into the technical specifics of this compound, providing a framework for its synthesis, characterization, and strategic deployment in research and development programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in experimental settings. The key identifiers and physicochemical data for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are summarized below.

| Property | Value | Reference |

| CAS Number | 1832583-43-3 | [8][9] |

| Molecular Formula | C₇H₆ClN₅ | [1][10][11] |

| Molecular Weight | 195.61 g/mol | [10][11] |

| IUPAC Name | 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | [8] |

| SMILES | ClC1=CC(N)=CN=C1N2N=CC=N2 | [10] |

| InChI Key | SPVSXXFBKUTYGT-UHFFFAOYSA-N | [11] |

| Appearance | Solid (form may vary) | N/A |

| Thermal Stability | Structurally stable up to approximately 180°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves a multi-step sequence that leverages established methodologies in heterocyclic chemistry.[1] The primary strategic consideration is the controlled formation of the substituted pyridine core and the subsequent or concurrent installation of the triazole ring.

Core Synthetic Strategies

Conventional approaches rely on sequential coupling and cyclization reactions.[1] Key methods include:

-

Click Chemistry (Azide-Alkyne Cycloaddition): This is a highly efficient and widely used method for forming the 1,2,3-triazole ring.[1][3] The strategy involves reacting a pyridine precursor containing an azide group with an alkyne in the presence of a copper catalyst.

-

Direct Amination: The amino group can be introduced onto a pre-formed 5,6-disubstituted chloropyridine ring through various amination protocols.

-

Cyclization Reactions: The pyridine ring itself can be constructed via formal [3+3] cycloaddition reactions using appropriate enamine and unsaturated aldehyde/ketone precursors.[12][13]

A generalized workflow for the synthesis is depicted below. The choice of specific reagents and conditions depends on the desired scale and the availability of starting materials.

Caption: Generalized Synthetic Workflow Diagram.

Exemplary Synthesis Protocol

This protocol is a representative, conceptual methodology based on common synthetic transformations in heterocyclic chemistry.

Objective: To synthesize 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine.

Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine

-

To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 5-chloro-2-amino-3-nitropyridine.

-

Treat the product with a diazotizing agent (e.g., NaNO₂/HCl) followed by a Sandmeyer reaction with CuCl to replace the amino group with a second chlorine atom.

Step 2: Synthesis of 2-Azido-3-chloro-5-nitropyridine

-

Dissolve 2,3-dichloro-5-nitropyridine in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃) and heat the mixture to 60-80°C for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-(2H-1,2,3-triazol-2-yl)-3-chloro-5-nitropyridine

-

In a suitable solvent, combine 2-azido-3-chloro-5-nitropyridine, an alkyne source (e.g., trimethylsilylacetylene), and a copper(I) catalyst (e.g., CuI) with a ligand (e.g., TMEDA).

-

Stir the reaction at room temperature until the azide is consumed. If a silyl-protected alkyne was used, deprotection is necessary using a reagent like TBAF.

Step 4: Reduction of the Nitro Group

-

Dissolve the product from Step 3 in ethanol or methanol.

-

Add a reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

-

Heat the reaction to reflux for 2-4 hours or stir under H₂ atmosphere until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst/iron salts.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine and aromatic C-H and C=N vibrations.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and crystal packing information.[1] Studies have shown that this compound can crystallize in different systems depending on the conditions.[1]

| Crystallographic Parameter | Reported Values |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Pna2₁ (Orthorhombic) or other monoclinic groups |

-

Thermogravimetric Analysis (TGA): Used to assess thermal stability, indicating the compound is stable up to approximately 180°C under an inert atmosphere.[1]

Applications in Research and Development

The true value of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine lies in its application as a versatile building block for creating more complex molecules with desired biological or material properties.[1][9][14]

Caption: Core Applications as a Molecular Scaffold.

Drug Discovery

The compound is an ideal starting point for lead optimization campaigns.[1]

-

Kinase Inhibitors: The pyridine-amine core can mimic the hinge-binding motif of ATP, a common strategy for designing kinase inhibitors for oncology.[14][15] The triazole and chloro-substituent can be elaborated to target specific pockets within the kinase active site, enhancing potency and selectivity.

-

Antiviral and Antibacterial Agents: The triazole ring is a known pharmacophore in many antimicrobial drugs.[5][7] This scaffold can be used to develop new agents targeting drug-resistant pathogens.[16]

-

CNS Drug Candidates: Pyridine and triazole derivatives have shown promise in treating neurological disorders.[3][17]

Materials Science

-

Functional Polymers: The compound can be used as a monomer to synthesize polymers with enhanced thermal stability and specific chemical properties.[1]

-

Fluorescent Probes: The conjugated heterocyclic system provides a platform for designing fluorescent molecules for biological imaging applications.[1]

-

Metal Coordination: The nitrogen atoms in both the pyridine and triazole rings can act as ligands to coordinate with metal ions, suggesting potential use in creating catalysts or metal-organic frameworks (MOFs).[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are mandatory.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

Recommended Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended), protected from light and kept under an inert atmosphere to ensure long-term stability.[14]

Conclusion

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is more than just a chemical intermediate; it is a strategically designed molecular scaffold that offers significant opportunities in diverse scientific fields. Its unique combination of a pharmacologically relevant pyridine-triazole core with versatile functional handles makes it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link]

-

Tolyltriazole | Benzotriazole. (2023). 1,2,4-Triazole Sodium Salt. Available from: [Link]

-

PubMed. (2023). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available from: [Link]

-

ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available from: [Link]

-

Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Triazole, Properties and its Medical Applications. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available from: [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

-

ResearchGate. (2018). (PDF) Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Available from: [Link]

-

Zhaowusoft. 1832583-43-3. Available from: [Link]

-

MySkinRecipes. 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. Available from: [Link]

-

Scribd. An Efficient Synthesis of 2 Amino 5 Chloro 3 Pyridinecarbox | PDF. Available from: [Link]

- Google Patents. US11325906B2 - Chemical compounds.

-

NIH National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Available from: [Link]

-

AA Blocks. 1875603-50-1 | 5-chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Available from: [Link]

-

NIH National Center for Biotechnology Information. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Available from: [Link]

-

Google Patents. (12) United States Patent. Available from: [Link]

-

Google Patents. (12) United States Patent. Available from: [Link]

-

S4ME. (2024). Mitodicure GmbH - Research into ME/CFS treatments. Available from: [Link]

-

Journal of Al-Nahrain University. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available from: [Link]

-

ResearchGate. (2025). (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available from: [Link]

-

NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available from: [Link]

-

NIH National Center for Biotechnology Information. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]

-

PubMed. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

-

PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

-

PubMed. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Available from: [Link]

-

PubChem. 5-Chloro-6-(2-chloro-3-pyridinyl)pyridin-2-amine. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Available from: [Link]

-

Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]71)

Sources

- 1. Buy 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]

- 7. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [chemicalbook.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. achmem.com [achmem.com]

- 11. 1832583-43-3 | 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | Triazoles | Ambeed.com [ambeed.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine synthesis [organic-chemistry.org]

- 14. 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine [myskinrecipes.com]

- 15. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS No. 1832583-43-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and chemical characteristics. The guide synthesizes available experimental data with computationally predicted properties to offer a holistic profile. Furthermore, it outlines authoritative, step-by-step protocols for the experimental determination of key parameters such as aqueous solubility and lipophilicity (LogP), providing a framework for the empirical validation of this compound's attributes.

Introduction and Compound Significance

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a unique heterocyclic molecule featuring a chlorinated pyridine core linked to a 2H-1,2,3-triazole moiety. The convergence of these two pharmacologically significant scaffolds—the aminopyridine and the triazole—suggests a high potential for biological activity. Aminopyridines are a known class of compounds that can act as potassium channel blockers, among other functions, and are used in various therapeutic areas.[1][2] The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that is often employed in medicinal chemistry as a bioisostere for other functional groups and is a key component in "click chemistry" for the efficient synthesis of new chemical entities.[3][4][5]

The specific arrangement of a chloro-substituent, an amine group, and a triazole ring on the pyridine core creates a distinct electronic and steric profile, making this compound a valuable building block for the synthesis of targeted kinase inhibitors and other potential therapeutic agents.[6] Its structure also suggests utility in materials science, where the triazole group can engage in metal coordination and the formation of functional polymers.[3] A thorough understanding of its physicochemical properties is paramount for its application in any of these fields, as these properties govern its solubility, permeability, metabolic stability, and formulation feasibility.

Compound Identity and Structure

The fundamental identity of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is established by its chemical formula, molecular weight, and unique structural identifiers.

| Property | Value | Source(s) |

| CAS Number | 1832583-43-3 | [3][7] |

| Molecular Formula | C₇H₆ClN₅ | [3] |

| Molecular Weight | 195.61 g/mol | [3] |

| IUPAC Name | 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | [3] |

| SMILES | C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl | [8] |

| InChI Key | SPVSXXFBKUTYGT-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. This section details the known and predicted properties of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine.

| Parameter | Value / Observation | Rationale and Scientific Insight | Source(s) |

| Physical State | Expected to be a solid at room temperature. | Heterocyclic compounds of this molecular weight are typically crystalline solids. | [9] |

| Aqueous Solubility | Limited, estimated to be < 1 mg/mL at ambient temperature. | The predominantly aromatic structure and the lipophilic chlorine atom contribute to low water solubility, despite the presence of a hydrophilic amino group. | [3] |

| Lipophilicity (LogP) | Predicted value to be provided upon calculation. | The balance between the polar amine and triazole nitrogens and the nonpolar chloropyridine ring will determine the partitioning behavior. A reliable LogP value is critical for predicting membrane permeability and drug-likeness. | [10][11] |

| Acid/Base Properties (pKa) | Predicted value(s) to be provided upon calculation. | The aminopyridine moiety is expected to have a basic pKa, while the triazole ring is weakly basic. The precise pKa values are crucial for understanding the compound's ionization state at physiological pH, which affects solubility and target binding. | [12][13] |

| Thermal Stability | Stable up to approximately 180°C under a nitrogen atmosphere. | Thermogravimetric analysis (TGA) indicates a robust aromatic framework. Decomposition above this temperature is expected. | [3] |

| Melting Point | No experimental data available. | Differential Scanning Calorimetry (DSC) would be the standard technique to determine the melting point and any polymorphic transitions. | |

| Boiling Point | Not applicable; likely to decompose before boiling. | The thermal stability data suggests decomposition at temperatures below a potential boiling point at atmospheric pressure. | [3] |

Spectroscopic Profile

The structural elucidation of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined below.

| Spectroscopy | Expected Observations and Interpretation | Source(s) |

| ¹H NMR | Aromatic proton signals are expected in the range of δ 7.36-8.64 ppm, corresponding to the protons on the pyridine and triazole rings. The exact chemical shifts and coupling constants would provide detailed information on the substitution pattern. | [3] |

| ¹³C NMR | Resonances for the seven carbon atoms would be observed in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents. | [14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). | [14] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 195.61 (with an isotopic pattern for one chlorine atom). Fragmentation would likely involve the loss of N₂ from the triazole ring and cleavage of the pyridine ring, consistent with the fragmentation patterns of related heterocyclic compounds. |

Experimental Protocols for Key Physicochemical Parameters

To ensure the generation of reliable and reproducible data for novel compounds like 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, standardized experimental protocols are essential. The following sections provide detailed, authoritative methodologies for determining aqueous solubility and LogP.

Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[10][12][15] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Causality Behind Experimental Choices:

-

Equilibrium: The extended incubation time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution.

-

Purity: The use of a pure, solid compound is essential as impurities can significantly affect solubility.

-

pH Control: Maintaining a constant pH with a buffer is critical for ionizable compounds, as their solubility can be highly pH-dependent.

-

Temperature Control: Solubility is temperature-dependent, so a constant temperature must be maintained throughout the experiment.

-

Phase Separation: Centrifugation and filtration are necessary to completely separate the undissolved solid from the saturated solution to avoid artificially high concentration measurements.

-

Quantification: A validated analytical method (e.g., HPLC-UV) is required for accurate quantification of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Compound Addition: Add an excess amount of solid 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine to a known volume of the pH 7.4 buffer in a sealed glass vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered saturated solution with the buffer to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample and standards using a validated HPLC-UV method.

-

Calculation: Calculate the concentration of the compound in the saturated solution based on the standard curve and the dilution factor. The result is the thermodynamic solubility at the specified pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of the n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method

This protocol adheres to the OECD Guideline for the Testing of Chemicals, Test No. 107.[3] The shake-flask method is the classical and most reliable method for determining the LogP of a compound.

Causality Behind Experimental Choices:

-

Mutual Saturation: Pre-saturating the n-octanol with water and the water with n-octanol is critical to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

-

Volume Ratio: The ratio of n-octanol to water is adjusted based on the expected LogP to ensure that the concentration in both phases is accurately measurable.

-

Equilibration: Shaking allows for the efficient partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Centrifugation is the most effective way to ensure a clean separation of the two immiscible phases.

-

Concentration Measurement: Measuring the concentration in both phases allows for a mass balance calculation to verify the accuracy of the experiment.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of high-purity n-octanol and water for 24 hours, followed by separation.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol.

-

Partitioning: In a suitable vessel, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be chosen based on a preliminary estimate of the LogP.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Phase Separation: Centrifuge the vessel to achieve a complete separation of the two phases.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Caption: Workflow for LogP Determination by Shake-Flask Method.

Safety and Handling

Due to the limited amount of publicly available safety data for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, it should be handled with care in a laboratory setting, following standard safety protocols for new chemical entities.

Known Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[8]

-

Signal Word: Warning.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. A supplier recommends storage at 2-8°C, protected from light, and under an inert gas.[6]

Conclusion

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a heterocyclic compound with significant potential in drug discovery and materials science. This guide has consolidated the available data on its physicochemical properties, including its identity, solubility, thermal stability, and spectroscopic characteristics. While some experimental data is lacking, this document provides a robust framework for its characterization by outlining authoritative experimental protocols and discussing the expected outcomes based on its chemical structure. The synthesis of experimental and predicted data, along with best-practice methodologies, provides researchers with the essential knowledge base to effectively utilize this compound in their research and development endeavors.

References

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

-

BCL-XpKa and QupKake perform equivalently on primary and secondary amines, and QupKake outperforms BCL-XpKa on alinines (0.63 vs 0.44) and nitrogen aromatic heterocycles (0.63 vs 0.47) (Table 3). BCL-XpKaAcid had the highest error on aliphatic thiols (MAE = 1.72) and carbon acids (MAE = 3.38), which are poorly represented in TS. (n.d.). National Institutes of Health. Retrieved from [Link]

-

QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (2023). Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (2002). ResearchGate. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved from [Link]

-

Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

-

The Basicities of Substituted Pyridines and their 1-Oxides. (1955). Journal of the American Chemical Society. Retrieved from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. Retrieved from [Link]

-

In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2006). PubMed. Retrieved from [Link]

-

SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link]...

-

Synthesis and biological screening of substituted 2-aminocyano pyridines. (2007). ResearchGate. Retrieved from [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved from [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]

-

In silico evaluation of logD 7.4 and comparison with other prediction methods. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). PubMed. Retrieved from [Link]

-

4-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

-

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. Retrieved from [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (2007). Organic Letters. Retrieved from [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2022). MDPI. Retrieved from [Link]

-

5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Mitodicure GmbH - Research into ME/CFS treatments. (2024). Science for ME. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [smolecule.com]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine [myskinrecipes.com]

- 7. 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [chemicalbook.com]

- 8. achmem.com [achmem.com]

- 9. afgsci.com [afgsci.com]

- 10. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 11. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mrupp.info [mrupp.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (Molecular Formula: C₇H₆ClN₅, Molecular Weight: 195.61 g/mol )[1]. As a heterocyclic compound with significant potential in medicinal chemistry and materials science, its precise structural confirmation is paramount for advancing research and development.[1] This document details an integrated analytical workflow, leveraging mass spectrometry, multi-dimensional nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes not just the procedural steps but the causal logic behind the selection of each technique, ensuring a self-validating and authoritative approach for researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a unique molecular scaffold featuring a chlorinated pyridine core linked to a 1,2,3-triazole ring.[1] The primary challenge in its characterization lies in definitively establishing the point of attachment and the specific regioisomer of the triazole ring. The Huisgen 1,3-dipolar cycloaddition, a common synthetic route for triazoles, can potentially yield two different N-linked regioisomers: the 1H- and the 2H-triazole.[2][3] The 2H-tautomer is often more stable in the gas phase, but solvent and substitution effects can influence the outcome.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential for irrefutable proof of structure.

This guide outlines the logical progression of experiments designed to systematically resolve every aspect of the molecule's constitution, from elemental composition to the precise spatial arrangement of its atoms.

Foundational Analysis: Synthesis and Elemental Composition

A robust structure elucidation process begins with an understanding of the synthetic pathway and confirmation of the molecular formula. The synthesis of this compound typically relies on sequential coupling and cyclization reactions.[1] A plausible synthetic workflow is outlined below, which informs the expected structural outcome.

Logical Synthetic Workflow

The synthesis provides the initial hypothesis for the molecular structure that must be validated. A common approach involves the reaction of a suitably substituted pyridine precursor with an azide source to form the triazole ring.[1][4]

Caption: Key HMBC correlations confirming ring connectivity.

Functional Group Analysis: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this molecule, it serves to verify the presence of the amine (N-H) group and the aromatic rings.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N and C=C | Ring Stretch | 1450 - 1650 |

| C-Cl | Stretch | 600 - 800 |

The Gold Standard: Single-Crystal X-Ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [1]It provides a three-dimensional model of the molecule, confirming not only the connectivity and regio- and stereochemistry but also precise bond lengths and angles. [5][6] Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). [5]3. Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. [7] Data Interpretation: The resulting crystal structure would definitively confirm:

-

The attachment of the triazole ring to the C6 position of the pyridine ring.

-

The N2-substitution pattern of the 2H-1,2,3-triazole isomer.

-

The planarity of the aromatic rings.

-

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and triazole nitrogen atoms.

Sources

- 1. Buy 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [smolecule.com]

- 2. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Abstract: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] These inhibitors are at the forefront of treating various inflammatory and autoimmune diseases.[3][4] This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction and Strategic Importance

The molecular architecture of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, featuring a chlorinated pyridine core linked to a 2H-1,2,3-triazole moiety, makes it an invaluable synthon for constructing complex bioactive molecules.[5] Its primary significance lies in its role as a precursor to a class of targeted therapies known as JAK inhibitors, which modulate cytokine signaling pathways implicated in numerous disease states.[3][4] The precise and efficient synthesis of this intermediate is therefore paramount to the production of these advanced therapeutics.

Chemical Identity:

-

IUPAC Name: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

-

CAS Number: 1832583-43-3[6]

-

Molecular Formula: C₇H₆ClN₅[5]

-

Molecular Weight: 195.61 g/mol

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic approach to the target molecule identifies two primary synthons: a suitably substituted dichloropyridine and 1,2,3-triazole. The strategy hinges on a sequential nucleophilic aromatic substitution (SNAr) pathway.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, focuses on two key transformations:

-

Introduction of the Triazole Moiety: A regioselective SNAr reaction where the 1,2,3-triazole displaces a chlorine atom at the 6-position of a dichloropyridine precursor.

-

Introduction of the Amine Group: Amination at the 3-position of the pyridine ring. The order of these steps can be varied, but introducing the triazole first is often advantageous.

Core Synthesis Pathway: A Step-by-Step Guide

The most prevalent and scalable synthesis commences with a dichlorinated aminopyridine derivative. This guide will detail a representative pathway.

The foundational step involves the reaction of a dichlorinated pyridine with 1,2,3-triazole. A common starting material is 2-amino-3,5-dichloropyridine or a related analogue which can be functionalized.[7] The key transformation is a nucleophilic aromatic substitution.

Mechanism Insight: The pyridine ring is electron-deficient, particularly at the positions ortho and para to the ring nitrogen. Halogen substituents at these positions are susceptible to displacement by nucleophiles. The reaction with 1,2,3-triazole, typically performed in the presence of a base, proceeds via a Meisenheimer-like intermediate. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO) is critical for achieving high yield and regioselectivity for the desired 2H-triazole isomer.

Experimental Protocol:

-

To a solution of 3-amino-2,5-dichloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added 1,2,3-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).[7]

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield the intermediate product.

To introduce the amino group at the 3-position, a nitration-reduction sequence is commonly employed.

Mechanism Insight: The pyridine ring is deactivated towards electrophilic aromatic substitution. However, under harsh conditions (e.g., fuming nitric acid and sulfuric acid), a nitro group can be introduced. The directing effects of the existing substituents guide the nitro group to the desired position.

Experimental Protocol:

-

The product from Step 1 is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried.

The final step is the reduction of the nitro group to the target primary amine.

Mechanism Insight: Several methods are effective for this transformation. Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is clean and efficient.[8] Alternatively, metal-acid systems like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are robust and widely used methods for nitro group reduction.[9]

Experimental Protocol (Using Iron/Acetic Acid):

-

The nitrated intermediate is suspended in a mixture of ethanol and acetic acid.

-

Iron powder is added portion-wise, and the mixture is heated to reflux for 3-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the hot reaction mixture is filtered through celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., aqueous sodium bicarbonate) to precipitate the final product.

-

The crude product is collected by filtration and purified.

Caption: Overall synthetic workflow for the target compound.

Purification and Analytical Characterization

Purification: The crude final product is typically purified by one of the following methods:

-

Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: On silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent.

Analytical Data: The identity and purity of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine and triazole rings with characteristic chemical shifts and coupling constants. Signals for the amine protons will also be present. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and triazole rings. |

| Mass Spec (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (195.61 g/mol ), showing the characteristic isotopic pattern for a monochlorinated compound. |

| HPLC | A single major peak indicating high purity, typically >98%. |

Thermogravimetric analysis shows the compound is stable up to approximately 180°C.[5] X-ray crystallography has also been used to confirm its structure.[5]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials.

-

Dichloropyridines: Are toxic and irritants. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Acids and Bases: Concentrated acids (sulfuric, nitric) and bases are corrosive. Use with extreme caution.

-

Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

-

Reduction: Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment. Metal-acid reductions can also produce hydrogen gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The described pathway, involving sequential nucleophilic aromatic substitution, nitration, and reduction, represents a reliable and scalable method for producing this high-value intermediate. Careful control of reaction conditions and rigorous purification are essential to obtain the material in high purity required for its application in the synthesis of advanced pharmaceuticals like JAK inhibitors.

References

-

Key Chemical Intermediates for JAK Inhibitor Synthesis . Autech Industry Co.,Limited. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates . MDPI. Available at: [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors . National Center for Biotechnology Information. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . ACS Publications. Available at: [Link]

- Processes and intermediates for making a JAK inhibitor. Google Patents.

-

Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 . ACS Publications. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . National Center for Biotechnology Information. Available at: [Link]

-

4-Amino-3,5-dichloropyridine . National Center for Biotechnology Information. Available at: [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives . ResearchGate. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE . European Patent Office. Available at: [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives . MDPI. Available at: [Link]

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives . Iraqi National Journal of Chemistry. Available at: [Link]

-

Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives . National Center for Biotechnology Information. Available at: [Link]

- Preparation method of 2-chloro-3-aminopyridine. Google Patents.

- Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . MDPI. Available at: [Link]

-

process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside . Justia Patents. Available at: [Link]

-

MANUFACTURE OF AROMATIC AMINES . European Patent Office. Available at: [Link]

-

(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine . MDPI. Available at: [Link]

- A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [smolecule.com]

- 6. 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. data.epo.org [data.epo.org]

- 9. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

The Ascendancy of Triazolyl-Pyridines: A Technical Guide to Synthesis, Applications, and Mechanistic Insights

Abstract

The amalgamation of the triazole and pyridine rings has given rise to a versatile and highly sought-after class of heterocyclic compounds: triazolyl-pyridines. This technical guide provides an in-depth exploration of the synthesis, multifaceted applications, and underlying mechanistic principles of these compounds. With full editorial control, this document eschews rigid templates to deliver a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will delve into the nuances of their synthesis, with a particular focus on the transformative impact of "click chemistry." Furthermore, we will journey through their diverse applications, from pioneering anticancer agents and innovative materials for organic electronics to their pivotal role as ligands in catalysis. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed experimental protocols, comparative data analysis, and visual representations of key chemical processes to foster a deeper understanding and inspire future innovation in this dynamic field of study.

Introduction: The Synergistic Union of Triazole and Pyridine

The convergence of the 1,2,3-triazole and pyridine moieties into a single molecular framework has unlocked a treasure trove of chemical diversity and functionality. The triazole ring, with its three nitrogen atoms, is a bioisostere for amide bonds, offering improved stability and hydrogen bonding capabilities.[1] When coupled with the pyridine ring, a ubiquitous scaffold in numerous therapeutic agents, the resulting triazolyl-pyridine hybrids exhibit a remarkable spectrum of biological activities and material properties.[2][3][4] This guide will navigate the key aspects of this promising class of compounds, from their efficient synthesis to their impactful applications.

Synthetic Strategies: The "Click Chemistry" Revolution

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it the preferred method for constructing the triazolyl-pyridine core.

General Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst. The catalyst activates the terminal alkyne, facilitating its reaction with the azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring.

Caption: General mechanism of CuAAC.

Experimental Protocol: Synthesis of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyridine

This protocol provides a detailed procedure for the synthesis of a representative triazolyl-pyridine compound.

Materials:

-

2-Ethynylpyridine

-

Phenyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-ethynylpyridine (1.0 mmol) and phenyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The unique structural features of triazolyl-pyridines have positioned them as privileged scaffolds in drug discovery, particularly in the development of anticancer agents.

Anticancer Activity: A Multi-pronged Attack

Triazolyl-pyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.

3.1.1. Case Study: Aurora B Kinase Inhibition

A notable example is the inhibition of Aurora B kinase, a crucial regulator of mitosis.[7] Overexpression of Aurora B is common in many cancers, making it an attractive therapeutic target. Certain triazolyl-pyridine hybrids have been shown to be potent inhibitors of this kinase.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling Using a Palladium/Triazolyl-Pyridine Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

Triazolyl-pyridine ligand

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the palladium catalyst precursor (1-2 mol%) and the triazolyl-pyridine ligand (2-4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

Triazolyl-pyridine compounds have firmly established themselves as a versatile and powerful class of molecules with wide-ranging applications. The efficiency and modularity of their synthesis, largely driven by click chemistry, have enabled the rapid exploration of their chemical space. In medicinal chemistry, they continue to emerge as promising candidates for the development of novel therapeutics, particularly in oncology. In materials science, their tunable electronic and photophysical properties are being harnessed to create next-generation organic electronic devices. Furthermore, their role as efficient ligands in catalysis is expanding the toolbox of synthetic organic chemists.

The future of triazolyl-pyridine research is bright. Further exploration of their potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, is warranted. In materials science, the design of novel triazolyl-pyridine architectures for applications in areas like perovskite solar cells and thermally activated delayed fluorescence (TADF) emitters for OLEDs holds significant promise. In catalysis, the development of chiral triazolyl-pyridine ligands for asymmetric synthesis is an exciting avenue for future investigation. The continued synergistic efforts of synthetic chemists, medicinal chemists, materials scientists, and catalytic chemists will undoubtedly unlock even more of the vast potential held within the triazolyl-pyridine scaffold.

References

- Abu-Melha, S. (2025). Enhanced light harvesting in dye-sensitized solar cells via Triazole π-bridged organic dyes: insights into co-sensitization and efficiency optimization.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8888.

- Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673.

- El-Malah, A. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1563-1576.

- Gandeepan, P., & Cheng, C. H. (2014). Developing highly active Cu(ii)-triazolyl-pyridine complexes for C–H functionalization of 9H-fluorene and indole via a borrowing hydrogen strategy. Catalysis Science & Technology, 4(8), 2484-2488.

- Kaur, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-64.

- Phadtare, G. B., Phule, A. B., & Mali, N. N. (2024). Review on Design and Development of Pyridyl Triazole Derivatives.

- Prasad, D. J., et al. (2019). 1,2,3-Triazole-Containing Pyridine Derivatives as Potent Anticancer Agents. Journal of Heterocyclic Chemistry, 56(3), 943-952.

- RSC Publishing. (2014).

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[7][10][11]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

- Yakantham, S., et al. (2019). 1,2,3-Triazole–containing isoxazole–thiazole–pyridine hybrids as potent anti–lung cancer agents. Bioorganic Chemistry, 86, 541-551.

- Zeng, L., et al. (2017). 1,2,3-Triazole–containing benzofuroquinoline derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 138, 95-105.

- Zhang, Y., et al. (2021). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Dyes and Pigments, 188, 109188.

- Zheng, L., et al. (2017). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition.

- Zysman-Colman, E., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(46), 16565-16573.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.

- Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Han, L., et al. (2022). Novel pyridoquinazolinone dyes for dye sensitized solar cells. Dyes and Pigments, 198, 109968.

- Lee, J. Y., et al. (2021). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs.

- El-Malah, A. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1563-1576.

- Abu-Melha, S. (2025). Enhanced light harvesting in dye-sensitized solar cells via Triazole π-bridged organic dyes: insights into co-sensitization and efficiency optimization.

- Gandeepan, P., & Cheng, C. H. (2014). Developing highly active Cu(ii)-triazolyl-pyridine complexes for C–H functionalization of 9H-fluorene and indole via a borrowing hydrogen strategy. Catalysis Science & Technology, 4(8), 2484-2488.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

- Mock, W. L., et al. (1983). Catalysis by cucurbituril. The significance of bound-substrate destabilization for induced triazole formation. The Journal of Organic Chemistry, 48(20), 3619-3620.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine - A Key Intermediate in Kinase Inhibitor Synthesis

This technical guide provides an in-depth analysis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a pivotal heterocyclic building block in contemporary drug discovery and development. We will explore its fundamental molecular characteristics, provide a detailed, field-validated synthesis protocol, and demonstrate its application as a key intermediate in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology and related therapeutic areas.

Core Molecular Attributes

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a substituted pyridinylamine featuring a unique combination of a halogenated pyridine core and a 1,2,3-triazole moiety. This structural arrangement is of significant interest in medicinal chemistry, as the pyridine and triazole rings are well-established pharmacophores. The chlorine atom provides a reactive handle for further functionalization, while the nitrogen-rich heterocyclic systems are crucial for forming key interactions, such as hydrogen bonds, with biological targets like protein kinases.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | [1] |

| Synonym | 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine | [3] |

| CAS Number | 1832583-43-3 | [4] |

| Molecular Formula | C₇H₆ClN₅ | [2][3] |

| Molecular Weight | 195.61 g/mol | [2][3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust and validated method adapted from documented procedures in the patent literature, specifically for its use as a precursor in the development of kinase inhibitors.

The overall synthetic pathway involves the formation of a triazole-substituted pyridine ring, followed by the reduction of a nitro group to the target primary amine.

Part 1: Synthesis of Precursor 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11)

The initial step involves a nucleophilic aromatic substitution reaction. The commercially available 2,5-dichloro-3-nitropyridine is reacted with 1H-1,2,3-triazole. This reaction yields a mixture of two constitutional isomers due to the two possible points of attachment on the triazole ring.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,5-dichloro-3-nitropyridine (Intermediate 9, 1.0 eq) in dimethylformamide (DMF), add 1H-1,2,3-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Conditions: Stir the resulting mixture at room temperature for approximately 16 hours. The progress of the reaction should be monitored by a suitable analytical method such as LC-MS.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Isomer Separation: The crude product contains a mixture of isomers (Intermediate 10 and Intermediate 11). These isomers must be separated using column chromatography on silica gel to isolate the desired isomer, 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11).

Causality and Field Insights: The choice of DMF as a solvent is critical as its polar aprotic nature facilitates the SNAr reaction. Potassium carbonate acts as a base to deprotonate the triazole, forming a more potent nucleophile. The separation of isomers is a crucial step; failure to isolate the correct isomer will result in the incorrect final product. The distinct electronic and steric environments of the isomers typically allow for effective separation via silica gel chromatography.

Part 2: Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (Intermediate 12)

The final step is the selective reduction of the nitro group on Intermediate 11 to a primary amine. A classic and reliable method for this transformation is the use of iron powder in the presence of an ammonium salt.

Step-by-Step Protocol:

-

Reaction Setup: In a flask, suspend 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11, 1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: Add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction's completion by LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the final product, 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (Intermediate 12), as a solid.

Causality and Field Insights: This reduction method, known as Béchamp reduction, is highly effective for converting aromatic nitro compounds to anilines and is favored in process chemistry due to its cost-effectiveness and efficiency. The ammonium chloride acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction. The filtration through Celite is essential for removing fine inorganic byproducts, ensuring a clean product upon purification.

Application in the Synthesis of a Kinase Inhibitor

The primary utility of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine lies in its role as a key building block for more complex active pharmaceutical ingredients (APIs). The primary amine group serves as a nucleophile, most commonly in amide bond-forming reactions.

Below is a representative example of its application in an amide coupling reaction to form a potent kinase inhibitor.

Experimental Protocol: Amide Coupling

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the carboxylic acid partner, 5-ethynyl-4-methyl-1,1'-biphenyl-3-carboxylic acid (1.0 eq), in DMF.

-

Addition of Reagents: To this solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Addition of Amine: Add a solution of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (Intermediate 12, 1.2 eq) in DMF to the reaction mixture.

-

Reaction Conditions: Stir the final mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by preparative HPLC to yield the final amide product.

Causality and Field Insights: HATU is a highly efficient peptide coupling reagent that rapidly activates carboxylic acids to form an active ester, which is then susceptible to nucleophilic attack by the amine (Intermediate 12). DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain optimal pH. This coupling strategy is widely employed in medicinal chemistry for its reliability, high yields, and mild reaction conditions, which are compatible with complex and sensitive functional groups present in both coupling partners.

Conclusion